3-(9H-carbazol-3-yl)propanenitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H12N2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-(9H-carbazol-3-yl)propanenitrile |
InChI |
InChI=1S/C15H12N2/c16-9-3-4-11-7-8-15-13(10-11)12-5-1-2-6-14(12)17-15/h1-2,5-8,10,17H,3-4H2 |
InChI Key |
PLTUHWIQDPAIMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)CCC#N |
Origin of Product |
United States |
Synthetic Methodologies for 3 9h Carbazol 3 Yl Propanenitrile and Its Precursors
Classical Approaches to Carbazole (B46965) Core Synthesis Relevant to 3-(9H-carbazol-3-yl)propanenitrile
Several classical named reactions are foundational to the synthesis of the carbazole framework. These methods, while established, can be adapted for the synthesis of precursors to this compound.
The Graebe-Ullmann reaction is a key method for synthesizing carbazoles. rsc.orgresearchgate.net The process typically involves the diazotization of an N-phenyl-2-aminobenzoic acid derivative, followed by an intramolecular cyclization. For the specific synthesis of a 3-substituted carbazole precursor, one would start with an appropriately substituted N-aryl-2-aminobenzoic acid. The reaction proceeds through a dehydrohalogenation or a similar elimination reaction to form the carbazole ring system. While direct synthesis of this compound using this method is not commonly reported, the synthesis of a precursor like 3-nitrocarbazole via the Graebe-Ullmann synthesis has been documented. rsc.org This precursor could then potentially be converted to the desired product through a series of functional group transformations.
The Bucherer carbazole synthesis is another classical method that utilizes naphthols or naphthylamines and aryl hydrazines in the presence of sodium bisulfite to form carbazoles. wikipedia.orgdrugfuture.comdbpedia.org This reaction is particularly useful for creating the carbazole core from readily available starting materials. drugfuture.com To be relevant for this compound, a substituted naphthol or arylhydrazine would be required to introduce a functional group at the desired position, which could later be converted to the propanenitrile side chain. The reaction mechanism is thought to involve the formation of an intermediate that cyclizes and eliminates water and sulfur dioxide to yield the carbazole. researchgate.net
The Borsche-Drechsel cyclization provides a route to tetrahydrocarbazoles from cyclohexanone (B45756) arylhydrazones, which are then aromatized to carbazoles. drugfuture.comwikipedia.org This two-step process, also known as the Borsche carbazole synthesis, involves an acid-catalyzed cyclization followed by an oxidation step. wikipedia.orgsemanticscholar.org The synthesis of a 3-substituted carbazole precursor would necessitate starting with a correspondingly substituted phenylhydrazine. The resulting tetrahydrocarbazole can be dehydrogenated using various oxidizing agents to furnish the aromatic carbazole core. researchgate.net This method offers a versatile entry point to carbazole derivatives that can be further elaborated to the target molecule.
Modern Synthetic Routes to this compound
More direct and efficient methods for the synthesis of this compound have been developed, primarily focusing on the direct functionalization of the carbazole nitrogen.
The most direct route to 3-(9H-carbazol-9-yl)propanenitrile involves the N-alkylation of carbazole. cymitquimica.com This is typically achieved through a Michael addition reaction with acrylonitrile (B1666552).
The N-alkylation of carbazole can be performed under various conditions, often employing a base to deprotonate the carbazole nitrogen, making it a more potent nucleophile. Microwave irradiation has been shown to significantly accelerate the N-alkylation of carbazole with alkyl halides, suggesting its potential applicability to the reaction with acrylonitrile for a more rapid synthesis. researchgate.netelsevierpure.com The use of phase transfer catalysts can also facilitate the reaction between the carbazole salt and the alkylating agent.
A common procedure involves reacting carbazole with acrylonitrile in the presence of a strong base like sodium hydride in an appropriate solvent. Another approach is the use of potassium carbonate as a base, which can be effective, especially under microwave conditions. researchgate.net The reaction conditions, including the choice of base, solvent, and temperature, are crucial for optimizing the yield of the desired N-alkylated product.
| Starting Material | Reagent | Catalyst/Base | Solvent | Conditions | Product | Reference |
| Carbazole | Acrylonitrile | Various bases | Various solvents | Varies | 3-(9H-carbazol-9-yl)propanenitrile | cymitquimica.com |
| Carbazole | Alkyl halides | Potassium Carbonate | - | Microwave | N-alkylcarbazoles | researchgate.netelsevierpure.com |
| Carbazole | 3-bromo-1-propanol | Sodium Hydride | Dry THF | -15 °C to ambient, 12 h | 3-(9H-Carbazol-9-yl)propan-1-ol | nih.gov |
Synthetic Strategies for this compound: A Review of Modern Methodologies
The carbazole nucleus is a privileged heterocyclic motif found in numerous natural products, pharmaceuticals, and functional materials. asianpubs.orgchim.it The specific isomer, this compound, features a propanenitrile substituent at the C3 position of the carbazole ring, a structure of interest for further chemical elaboration. The synthesis of this compound and its precursors can be achieved through several modern organic chemistry strategies, each with distinct advantages in terms of efficiency, regioselectivity, and environmental impact. This article explores key synthetic methodologies, including Michael additions, palladium-catalyzed cross-couplings, C-H activation, multicomponent reactions, and green chemistry approaches.
2 Mechanistic Aspects of Michael Addition
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound or other electron-deficient alkene. wikipedia.org In the context of synthesizing this compound, a plausible route is the cyanoethylation of carbazole, where carbazole acts as the nucleophile and acrylonitrile serves as the Michael acceptor. wikipedia.orgorganicreactions.org
The reaction is typically base-catalyzed. The mechanism involves the deprotonation of the nucleophile (the Michael donor) to form a carbanion or related nucleophilic species. This species then attacks the β-carbon of the Michael acceptor (acrylonitrile), which is electron-deficient due to the electron-withdrawing nature of the nitrile group. This conjugate addition step forms a new enolate or a resonance-stabilized anion. Finally, this intermediate is protonated by the solvent or a proton source to yield the final product. wikipedia.org
While the N-H proton of carbazole is the most acidic, C-alkylation can be achieved under specific conditions, such as Friedel-Crafts-type reactions. rsc.orgnih.govrsc.org The cyanoethylation of aromatic compounds like carbazole can be considered a variation of the Friedel-Crafts alkylation. In this reaction, a Lewis acid or Brønsted acid catalyst activates the acrylonitrile, making it more electrophilic. The electron-rich carbazole ring then attacks the β-carbon of the activated acrylonitrile. The C3 and C6 positions of the carbazole ring are electronically favored for electrophilic substitution. Subsequent workup yields the 3-substituted propanenitrile derivative.
Plausible Mechanism: Acid-Catalyzed Cyanoethylation of Carbazole
Activation of Acrylonitrile: A proton or Lewis acid coordinates to the nitrile nitrogen of acrylonitrile, increasing the electrophilicity of the double bond.
Nucleophilic Attack: The π-system of the carbazole ring attacks the β-carbon of the activated acrylonitrile. This attack preferentially occurs at the C3 position, leading to a resonance-stabilized cationic intermediate (a sigma complex).
Deprotonation/Aromatization: A base removes the proton from the C3 position, restoring the aromaticity of the carbazole ring and yielding the final product, this compound.
2 Palladium-Catalyzed Coupling Reactions for Carbazole-Propanenitrile Scaffolds
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are highly effective for functionalizing heterocyclic compounds like carbazole. organic-chemistry.orgnih.gov The synthesis of this compound can be envisioned through reactions like the Suzuki-Miyaura or Heck coupling.
The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki), and reductive elimination. libretexts.org
Oxidative Addition: A low-valent palladium(0) complex reacts with an aryl halide or triflate (e.g., 3-bromo-9H-carbazole), inserting into the carbon-halogen bond to form a palladium(II) intermediate.
Transmetalation (Suzuki Coupling): An organoboron compound (e.g., a propanenitrile-bearing boronic acid or ester) transfers its organic group to the palladium(II) center, typically facilitated by a base.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.
In a Heck reaction , the palladium(II) intermediate formed after oxidative addition coordinates to an alkene (e.g., acrylonitrile). This is followed by migratory insertion and β-hydride elimination to form the coupled product. nih.govbeilstein-journals.org
A key starting material for these approaches is a carbazole functionalized at the 3-position, such as 3-Bromo-9H-carbazole . This precursor can be coupled with various partners to install the propanenitrile side chain.
Table 1: Representative Palladium-Catalyzed Coupling Strategies
| Reaction Type | Carbazole Substrate | Coupling Partner | Catalyst/Ligand/Base | Product | Ref. |
| Suzuki-Miyaura | 3-Bromo-9H-carbazole | 3-(dihydroxyboryl)propanenitrile | Pd(OAc)₂, SPhos, K₃PO₄ | This compound | nih.govlibretexts.orgresearchgate.net |
| Heck | 3-Bromo-9H-carbazole | Acrylonitrile | Pd(OAc)₂, P(o-tol)₃, Et₃N | 3-(9H-carbazol-3-yl)acrylonitrile* | nih.govbeilstein-journals.org |
| Suzuki-Miyaura | 3-trifluoroboratocarbazole | 3-bromopropanenitrile | Pd-CataCXium A, TMSOK | This compound | nih.gov |
Note: The Heck reaction with acrylonitrile yields the unsaturated nitrile, which would require a subsequent reduction step to afford the target saturated propanenitrile.
3 C-H Activation and Functionalization Strategies for Propanenitrile Attachment
Direct C-H activation has emerged as a highly efficient and atom-economical strategy for functionalizing aromatic and heterocyclic compounds, as it avoids the need for pre-functionalized starting materials like halides or organometallics. chim.itnih.gov For carbazole, C-H functionalization can be directed to various positions depending on the catalyst and directing group used. chim.itresearchgate.net
The synthesis of this compound via this method would involve the direct coupling of a C-H bond on the carbazole ring with a reagent that provides the propanenitrile moiety. While C1 and C4 functionalization are often achieved using a directing group on the carbazole nitrogen, C3 functionalization can be accomplished under different catalytic conditions. chim.it
For instance, Brønsted acid catalysis using triflic acid (TfOH) has been shown to promote the C3-alkylation of unprotected carbazoles with donor-acceptor cyclopropanes via a Friedel-Crafts-type addition. chim.it A similar strategy could be envisioned using a cyclopropane (B1198618) derivative bearing a nitrile group or by direct alkylation with an appropriate propanenitrile precursor.
A plausible mechanism for palladium-catalyzed C-H functionalization often involves:
Coordination of the palladium catalyst to the carbazole.
Regioselective C-H bond cleavage to form a palladacycle intermediate. researchgate.net
Reaction of the palladacycle with the coupling partner (e.g., an activated alkene or alkyl halide).
Reductive elimination or other pathways to release the functionalized carbazole and regenerate the active catalyst.
While direct C3-cyanoalkylation of carbazole is a developing area, existing protocols for C3-alkylation suggest its feasibility. chim.itelsevierpure.com
4 Multicomponent Reaction Approaches for this compound Synthesis
Multicomponent reactions (MCRs) are highly convergent processes where three or more starting materials are combined in a single step to form a complex product that contains significant portions of all reactants. researchgate.net This approach offers significant advantages in terms of efficiency, step economy, and the rapid generation of molecular diversity.
The synthesis of a C3-functionalized carbazole like the target compound could potentially be achieved through a multicomponent strategy that builds the carbazole ring system from simpler precursors. For example, a metal-free, three-component cascade synthesis of carbazoles has been reported involving indoles, ketones, and nitroolefins, which proceeds via a formal [2+2+2] annulation. organic-chemistry.org Another approach involves the copper-catalyzed three- or four-component reaction of indoles, aldehydes, and dienophiles to construct spiro-fused and functionalized tetrahydrocarbazoles. nih.govacs.org
A hypothetical MCR for this compound might involve:
A substituted aniline (B41778) derivative.
A di-haloarene.
A component that introduces the propanenitrile side chain.
Alternatively, a cascade reaction could be designed starting from simpler heterocycles. A novel method for synthesizing substituted carbazoles from commercially available materials under metal-free conditions was developed, involving a [1s,6s] sigmatropic shift that introduces an ester substituent at the C2 position. nih.gov Adapting such strategies to achieve C3-propanenitrile substitution remains an area for further research.
5 Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. asianpubs.org In the synthesis of carbazole derivatives, several green approaches have been developed.
Catalyst Choice: Using catalysts based on earth-abundant and less toxic metals like copper or iron instead of precious metals like palladium is a key green strategy. organic-chemistry.orgnih.gov Furthermore, the development of heterogeneous catalysts, such as palladium nanoparticles supported on biochar, allows for easy recovery and recycling of the catalyst, reducing waste and cost. organic-chemistry.org
Solvent Selection: Performing reactions in greener solvents like water or ethanol, or under solvent-free conditions (e.g., using ball-milling), significantly reduces the environmental impact. nih.govresearchgate.net
Energy Efficiency: The use of microwave irradiation can dramatically shorten reaction times and improve energy efficiency compared to conventional heating. asianpubs.org
An example of a green approach is the use of a magnetically recoverable palladium nanocatalyst for the one-pot synthesis of 9H-carbazoles under microwave irradiation, which features reduced reaction times and excellent functional group compatibility. organic-chemistry.org Another strategy involves a metal-free, NH₄I-promoted indole-to-carbazole synthesis, avoiding the use of heavy metal catalysts altogether. organic-chemistry.org
Advanced Spectroscopic and Electrochemical Characterization for Structural and Electronic Elucidation
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
Detailed Nuclear Magnetic Resonance (NMR) data, which is fundamental for the structural elucidation of organic molecules, is not available for 3-(9H-carbazol-3-yl)propanenitrile.
Elucidation of Carbazole (B46965) Ring and Propanenitrile Linker Connectivity
Specific ¹H and ¹³C NMR chemical shifts and coupling constants that would definitively confirm the connectivity between the C-3 position of the carbazole ring and the propanenitrile linker have not been reported. Such data is crucial for distinguishing it from its N-substituted isomer and for providing a complete assignment of all proton and carbon signals.
Conformational Analysis and Dynamic NMR Studies
There are no published studies on the conformational analysis or dynamic NMR of this compound. Information regarding the rotational barriers of the propanenitrile group or any conformational isomers that might exist at different temperatures remains unknown.
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprinting
While FTIR spectroscopy is a standard technique for identifying functional groups, a specific FTIR spectrum for this compound with assignments of its characteristic vibrational frequencies is not documented. Key vibrational modes, such as the N-H stretch of the carbazole ring and the C≡N stretch of the nitrile group, would provide a unique vibrational fingerprint for the molecule.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The electronic properties of this compound, as would be revealed by UV-Vis spectroscopy, have not been described in the scientific literature.
Electronic Transitions and Aromaticity Probing
Data on the absorption maxima (λmax) and molar absorptivity (ε) values, which are essential for understanding the π-π* and n-π* electronic transitions within the carbazole chromophore, are absent.
Solvatochromic Effects on Electronic Spectra
No studies have been conducted on the solvatochromic behavior of this compound. The investigation of how the absorption spectrum shifts in solvents of varying polarity would offer insights into the electronic ground and excited states of the molecule.
Fluorescence and Photoluminescence Spectroscopy
The photophysical properties of carbazole derivatives are of significant interest due to their application in optoelectronic devices like organic light-emitting diodes (OLEDs). The carbazole moiety is known for its strong absorption in the UV region and its characteristic blue luminescence.
The fluorescence of carbazole-based compounds is dictated by the nature and position of their substituents. The introduction of a propanenitrile group at the C-3 position influences the electronic distribution within the molecule, thereby affecting its emission characteristics. Generally, carbazole and its simple derivatives exhibit strong fluorescence in the violet-blue region of the electromagnetic spectrum.
For many 3-substituted carbazoles, the emission spectra are characterized by well-defined vibronic structures. The presence of auxochromes and the extent of π-conjugation can significantly impact both the emission wavelength and the photoluminescence quantum yield (PLQY). For instance, studies on various 3-aryl substituted carbazoles have shown that extending the conjugation generally leads to superior UV absorption and fluorescence emission. rsc.org While a specific PLQY value for this compound is not widely reported, research on similar carbazole-based dyes indicates that the quantum yield can be sensitive to the molecular environment and substituent effects. nih.gov
Table 1: General Photophysical Properties of 3-Substituted Carbazole Derivatives
| Property | Typical Observation | Influencing Factors |
|---|---|---|
| Absorption Maxima (λ_abs_) | UV Region (300-350 nm) | Extended conjugation, solvent polarity |
| Emission Maxima (λ_em_) | Violet-Blue (350-450 nm) | Substituent electronic nature, molecular rigidity |
| Quantum Yield (Φ_F_) | Varies widely | Purity, aggregation state, solvent |
This table represents generalized data for the class of 3-substituted carbazoles, as specific peer-reviewed data for this compound is limited.
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.
Carbazole is a popular building block in the design of AIE-active materials. While numerous studies have demonstrated AIE in complex molecules containing carbazole units, specific research confirming or quantifying AIE phenomena for this compound is not prominently available. However, the structural characteristics of carbazole derivatives, which can form specific intermolecular interactions (e.g., C-H···π), suggest a potential for such behavior. The investigation into whether the propanenitrile substituent promotes or hinders the necessary molecular packing for AIE would require dedicated experimental studies.
Cyclic Voltammetry and Electrochemistry of this compound
Electrochemical methods, particularly cyclic voltammetry (CV), are indispensable for probing the redox behavior of electroactive molecules. These techniques allow for the determination of key electronic parameters, including redox stability and frontier molecular orbital energy levels.
The electrochemical oxidation of carbazole and its derivatives typically occurs at the nitrogen atom and the electron-rich aromatic ring. For 3-substituted carbazoles, the initial step is the removal of an electron to form a radical cation. The stability of this radical cation is crucial in determining the subsequent reaction pathway, which is often a rapid dimerization or polymerization. materials-science.inforesearchgate.net
Studies on compounds like 3-ethylcarbazole (B1597416) show that the oxidation leads to a very fast dimerization of the formed radical cations, facilitating the growth of a conducting polymer film on the electrode surface. materials-science.inforesearchgate.net The oxidation potential for these processes generally falls between +1.0 and +1.1 V versus a Saturated Calomel Electrode (SCE). researchgate.net The electrochemical process for 3-substituted carbazoles can be summarized as an ECE (Electron transfer-Chemical reaction-Electron transfer) mechanism, where the radical cation undergoes a coupling reaction (typically at the C6 position) to form a dimer, which is then further oxidized. materials-science.inforesearchgate.net
The stability of the electrochemically generated species and the resulting polymer films is a key factor for applications in electrochromic devices. mdpi.com
The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters for designing materials for electronic applications. These values can be estimated from electrochemical data. The HOMO energy level is typically calculated from the onset potential of the first oxidation peak in the cyclic voltammogram.
Theoretical studies using Density Functional Theory (DFT) calculations, in conjunction with experimental CV data, provide accurate FMO estimations for carbazole derivatives. materials-science.inforesearchgate.net For the general class of 3-substituted carbazoles, the HOMO levels are primarily localized on the electron-rich carbazole core, while the LUMO levels are influenced by the nature of the substituent. The electron-withdrawing nature of the nitrile group in this compound is expected to stabilize both the HOMO and LUMO levels compared to carbazole substituted with simple alkyl groups.
Table 2: Estimated Electrochemical and FMO Data for 3-Substituted Carbazoles
| Parameter | Method | Typical Value Range |
|---|---|---|
| Oxidation Onset Potential (E_ox_) | Cyclic Voltammetry | ~ +0.8 to +1.0 V (vs. Fc/Fc+) |
| HOMO Energy Level | Calculated from E_ox_ | -5.4 to -5.8 eV |
| LUMO Energy Level | Estimated from HOMO and Optical Bandgap | -2.0 to -2.5 eV |
Note: These values are estimations based on published data for various 3-substituted carbazoles and are intended to provide a probable range for this compound. Specific experimental values are required for confirmation.
Spectroelectrochemistry combines spectroscopic and electrochemical measurements to study the properties of electrogenerated species in real-time. This technique is particularly valuable for characterizing the different redox states of conducting polymers and electrochromic materials.
Upon electrochemical oxidation, thin films of polycarbazoles exhibit distinct color changes, a property known as electrochromism. researchgate.net In the neutral state, polycarbazole films are typically transparent or slightly colored. When a positive potential is applied, the film is oxidized, leading to the formation of polaron (radical cation) and bipolaron (dication) states on the polymer backbone. These new electronic states result in strong absorption bands in the visible and near-infrared (NIR) regions, causing the film to become colored (often green or blue). researchgate.netmdpi.com This process is generally reversible, with the film returning to its transparent neutral state upon reduction. The specific absorption wavelengths and the observed colors depend heavily on the monomer's substitution pattern.
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis (Beyond Basic ID)
Mass spectrometry is a powerful analytical technique that provides critical information about a molecule's mass and structural features through ionization and fragmentation. While a comprehensive, experimentally derived mass spectrum and detailed fragmentation analysis for this compound are not extensively reported in the reviewed scientific literature, a predictive analysis based on its chemical structure allows for the elucidation of its expected mass spectrometric behavior.
The molecular formula for this compound is C₁₅H₁₂N₂. The primary observation in a mass spectrum would be the molecular ion peak (M⁺), which corresponds to the intact molecule. The exact mass of this compound allows for high-resolution mass spectrometry to confirm its elemental composition.
Predicted Fragmentation Pathway:
The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways, dictated by the stability of the resulting fragments. The carbazole moiety, being a robust aromatic system, is expected to remain intact in many fragmentation processes.
Benzylic Cleavage: The most probable initial fragmentation would be the cleavage of the bond between the propanenitrile side chain and the carbazole ring. This would result in the formation of a highly stable carbazolyl-methyl radical or cation.
Loss of the Nitrile Group: Another significant fragmentation pathway could involve the loss of the nitrile group (•CN) from the propanenitrile side chain.
Rearrangements: McLafferty-type rearrangements, if sterically feasible, could also contribute to the fragmentation pattern, although these are typically more common in molecules with longer, more flexible chains.
A detailed analysis of the mass-to-charge ratios (m/z) of the resulting fragments would provide a fingerprint for the molecule, allowing for its unambiguous identification and differentiation from its isomers, such as 3-(9H-carbazol-9-yl)propanenitrile.
Interactive Data Table: Predicted Mass Spectrometry Fragments
Below is a table of predicted major fragments for this compound and their corresponding mass-to-charge ratios (m/z).
| Fragment Name | Structure | Predicted m/z |
| Molecular Ion | [C₁₅H₁₂N₂]⁺ | 220.10 |
| [M-H]⁺ | [C₁₅H₁₁N₂]⁺ | 219.10 |
| Carbazolyl cation | [C₁₂H₈N]⁺ | 166.07 |
| [M-CN]⁺ | [C₁₄H₁₂N]⁺ | 194.10 |
| [M-CH₂CN]⁺ | [C₁₃H₉N]⁺ | 179.07 |
Note: The m/z values are based on the most common isotopes of the elements.
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution (if applicable to polymerization studies)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight distribution of polymers. researchgate.net This information is crucial as the molecular weight and its distribution (polydispersity) significantly influence the physical and mechanical properties of a polymer, such as its strength, solubility, and melt viscosity. researchgate.netlcms.cz
As of the latest reviewed literature, specific studies detailing the polymerization of this compound and the subsequent GPC analysis of the resulting polymer, poly(this compound), have not been reported. However, research on a structurally related isomer, 3-(9H-carbazol-9-yl)propanenitrile, provides valuable insight into the potential for forming polymeric materials from carbazole-propanenitrile monomers and characterizing them via GPC.
In a study on the electropolymerization of 3-(9H-carbazol-9-yl)propanenitrile, the resulting polymer, poly(3-(9H-carbazol-9-yl)propanenitrile), was analyzed by GPC to determine its molecular weight characteristics. oregonstate.edunih.gov The analysis yielded a weight-average molecular weight (Mw) of 37,900 g/mol . oregonstate.edunih.gov This finding demonstrates that carbazole-based propanenitrile monomers can be successfully polymerized to yield materials with significant chain lengths.
Understanding GPC Data:
GPC separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules. The output of a GPC analysis provides several key parameters:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer (all chains have the same length), while higher values indicate a broader distribution of chain lengths.
Interactive Data Table: GPC Data for a Related Carbazole-Based Polymer
The following table presents the GPC data for poly(3-(9H-carbazol-9-yl)propanenitrile), which serves as an illustrative example for the type of data obtained in such studies.
| Polymer | Weight-Average Molecular Weight (Mw) ( g/mol ) | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |
| Poly(3-(9H-carbazol-9-yl)propanenitrile) | 37,900 oregonstate.edunih.gov | Not Reported | Not Reported |
Should research on the polymerization of this compound be undertaken, GPC would be a critical tool to understand the success of the polymerization reaction and to correlate the resulting polymer's molecular weight characteristics with its physical and electronic properties.
Chemical Transformations and Derivatization of 3 9h Carbazol 3 Yl Propanenitrile
Reactivity of the Nitrile Functionality
The nitrile group (–C≡N) is a versatile functional group that can undergo a variety of chemical transformations. libretexts.org Its carbon atom is electrophilic due to the electron-withdrawing nature of the nitrogen atom, making it susceptible to attack by nucleophiles. libretexts.org
Reductive Transformations to Amines (e.g., 3-(9H-carbazol-9-yl)propan-1-amine synthesis)
The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. studymind.co.uk This can be achieved through several methods, including catalytic hydrogenation and chemical reduction.
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. studymind.co.ukcommonorganicchemistry.com High pressures and temperatures are often required for this transformation. studymind.co.uk While effective, this method is the preferred industrial approach due to the high cost of chemical reducing agents like lithium aluminum hydride. studymind.co.uk
Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective in converting nitriles to primary amines. libretexts.orgcommonorganicchemistry.com The reaction typically proceeds by the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, forming an imine anion intermediate which is then further reduced. libretexts.orglibretexts.orgchemistrysteps.com Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) and borane-dimethylsulfide (BH₃-SMe₂), also serve as effective reagents for this reduction. commonorganicchemistry.com Another approach involves the use of diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, which can reduce a wide variety of nitriles in excellent yields. nih.govacs.org
A related compound, 3-(9H-carbazol-9-yl)propan-1-ol, has been synthesized and characterized, indicating the feasibility of transformations at the three-carbon chain attached to the carbazole (B46965) nitrogen. researchgate.net The synthesis of 3-(9H-carbazol-9-yl)propan-1-amine from 3-(9H-carbazol-3-yl)propanenitrile would similarly involve the reduction of the nitrile group.
Table 1: Common Reducing Agents for Nitrile to Amine Conversion
| Reducing Agent | Typical Conditions | Notes |
| LiAlH₄ | Dry ether or THF, followed by aqueous workup | Powerful and rapid, but moisture-sensitive. libretexts.orgcommonorganicchemistry.com |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | High pressure and temperature | Industrially preferred method. studymind.co.uk |
| BH₃-THF | THF, often with heating | More stable alternatives like BH₃-SMe₂ are available. commonorganicchemistry.com |
| Diisopropylaminoborane/LiBH₄ (cat.) | Ambient or refluxing THF | Effective for both aromatic and aliphatic nitriles. nih.govacs.org |
Hydrolysis to Carboxylic Acids and Amides
The nitrile group can be hydrolyzed to either a carboxylic acid or an amide under acidic or basic conditions. libretexts.orgorganicchemistrytutor.com The outcome of the reaction often depends on the reaction conditions. organicchemistrytutor.com
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl or H₂SO₄) and water, nitriles are typically hydrolyzed to carboxylic acids. organicchemistrytutor.comcommonorganicchemistry.com The reaction proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the attack by water. libretexts.orgchemistrysteps.comorganicchemistrytutor.com An amide is formed as an intermediate, which is then further hydrolyzed to the carboxylic acid. libretexts.orgorganicchemistrytutor.com
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH or KOH in aqueous ethanol), the hydroxide (B78521) ion acts as a nucleophile, attacking the nitrile carbon. organicchemistrytutor.comcommonorganicchemistry.comnumberanalytics.com This reaction can often be controlled to yield the amide as the final product under milder conditions. organicchemistrytutor.com However, with more vigorous conditions such as higher temperatures and prolonged reaction times, the hydrolysis will proceed to the carboxylic acid. organicchemistrytutor.com The conversion of nitriles to amides can also be achieved using hydrogen peroxide in a basic medium. acs.org
A study on the synthesis of various carbazole derivatives utilized 3-(9H-carbazol-9-yl)propanehydrazide, which was synthesized from ethyl 3-(9H-carbazol-9-yl)propanoate. globalresearchonline.net This indicates that the corresponding carboxylic acid, 3-(9H-carbazol-9-yl)propanoic acid, is a stable and useful intermediate that can be derived from the hydrolysis of this compound.
Nucleophilic Additions to the Nitrile Group
The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. youtube.com
Grignard and Organolithium Reagents: The reaction of nitriles with Grignard reagents (RMgX) or organolithium reagents (RLi) followed by hydrolysis yields ketones. libretexts.orgchemistrysteps.com The reaction proceeds through the formation of an imine anion salt, which is then hydrolyzed to the corresponding ketone. libretexts.orgchemistrysteps.com
Other Nucleophiles: The nitrile group can also react with other nucleophiles. For instance, the reaction with thiols, such as cysteine, can lead to the formation of a thioimidate, which can be relevant in biological contexts. nih.gov The reactivity of nitriles with nucleophiles is influenced by the electronic environment of the molecule. nih.gov
Functionalization of the Carbazole Core
The carbazole ring system is an electron-rich aromatic heterocycle and is prone to electrophilic substitution reactions. The positions C-3, C-6, C-1, and C-8 are the most common sites for functionalization. rsc.org
Electrophilic Aromatic Substitution on the Carbazole Ring
Electrophilic aromatic substitution is a key method for introducing functional groups onto the carbazole ring. Functionalization typically occurs at the 3 and 6 positions. rsc.orgyoutube.com
Common Electrophilic Substitution Reactions:
Halogenation: Bromination of carbazole can be achieved using reagents like potassium bromide and potassium bromate (B103136) in acetic acid, leading to 3-bromo- (B131339) and 3,6-dibromocarbazole. youtube.com
Nitration: Treatment with a mixture of nitric acid and sulfuric acid results in the formation of 3-nitrocarbazole. youtube.com
Acylation: Friedel-Crafts acylation with acetyl chloride in the presence of aluminum chloride yields 3-acetylcarbazole. youtube.com
It is important to note that the existing 3-(propanenitrile) substituent will influence the regioselectivity of further electrophilic substitutions on the carbazole ring.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex carbazole derivatives. nih.govacs.orgacs.orgnih.gov These reactions typically require the presence of a halide or triflate group on the carbazole ring, which can be introduced via electrophilic halogenation. Once a halo-substituted derivative of this compound is prepared, it can undergo various cross-coupling reactions.
Suzuki Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. It is a versatile method for forming carbon-carbon bonds and has been used to synthesize substituted biaryl amides which can then be cyclized to form carbazoles. nih.gov
Heck Reaction: This reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. It is a useful method for introducing alkenyl substituents.
Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. It is a reliable method for forming carbon-carbon triple bonds.
These cross-coupling reactions provide access to a wide range of functionalized carbazole derivatives with potential applications in materials science and medicinal chemistry.
C-H Functionalization of Aromatic Positions
The carbazole ring system is an electron-rich aromatic scaffold, making it amenable to electrophilic substitution reactions. The positions most susceptible to electrophilic attack are C-3, C-6, C-1, and C-8. In the case of this compound, the existing propanenitrile group at the 3-position significantly influences the regioselectivity of further functionalization.
Electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, are expected to primarily occur at the C-6 position, which is para to the existing substituent and remains highly activated. The C-1, C-8, and C-5 positions would be the next most likely sites for substitution. The presence of the electron-withdrawing cyano group on the propanenitrile substituent may slightly deactivate the ring system compared to unsubstituted carbazole, potentially requiring more forcing reaction conditions.
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of carbazole derivatives. chim.it Palladium-catalyzed reactions, for instance, can be employed for arylation, alkenylation, and alkynylation of the carbazole core. organic-chemistry.org The regioselectivity of these transformations can often be controlled by the choice of directing groups. While the propanenitrile substituent itself is not a classical directing group, its electronic influence will still play a role in the reaction outcome.
For instance, direct C-H arylation of this compound with aryl halides in the presence of a palladium catalyst would likely yield a mixture of products, with the 6-aryl derivative being a major component. To achieve functionalization at other positions, such as C-2 or C-4, one might need to employ a directing group strategy, where a coordinating group is temporarily installed on the carbazole nitrogen. chim.it
Table 1: Regioselectivity in Electrophilic Substitution of this compound (Illustrative Examples)
| Electrophile/Reaction | Major Product(s) | Minor Product(s) |
| Br₂/Acetic Acid | 6-Bromo-3-(9H-carbazol-3-yl)propanenitrile | 1,6-Dibromo, 3,6-Dibromo |
| HNO₃/H₂SO₄ | 6-Nitro-3-(9H-carbazol-3-yl)propanenitrile | 1-Nitro, 8-Nitro |
| Acetyl Chloride/AlCl₃ | 6-Acetyl-3-(9H-carbazol-3-yl)propanenitrile | 1-Acetyl |
N-Substituent Modifications and Their Influence on Reactivity
The nitrogen atom of the carbazole ring in this compound is a key site for modification. The presence of a substituent on the nitrogen can significantly impact the electronic properties and, consequently, the reactivity of the entire molecule. The propanenitrile group itself is an N-substituent that can be introduced via cyanoethylation of 3-substituted carbazoles.
Modification of this N-substituent can be achieved through various chemical transformations. For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for further derivatization. These transformations would alter the electronic nature of the substituent from electron-withdrawing (nitrile) to potentially coordinating (amine) or anionic (carboxylate), thereby influencing the reactivity of the carbazole core in subsequent reactions.
Furthermore, the entire propanenitrile group can be replaced by other alkyl or aryl substituents through N-alkylation or N-arylation reactions. For instance, dealkylation of the propanenitrile group followed by reaction with a different alkyl halide would lead to a new N-substituted carbazole. The nature of this new N-substituent will have a profound effect on the C-H functionalization of the aromatic rings. An electron-donating alkyl group on the nitrogen would enhance the electron density of the carbazole ring system, making it more susceptible to electrophilic attack. Conversely, an electron-withdrawing group would decrease its reactivity.
Table 2: Influence of N-Substituent on the Reactivity of the Carbazole Core (Illustrative Examples)
| N-Substituent | Electronic Effect | Expected Reactivity towards Electrophiles |
| -CH₂CH₂CN | Weakly Electron-Withdrawing | Moderate |
| -CH₂CH₂COOH | Weakly Electron-Withdrawing/Coordinating | Moderate |
| -CH₂CH₂CH₂NH₂ | Electron-Donating/Coordinating | High |
| -CH₃ | Electron-Donating | High |
| -C₆H₅ | Electron-Withdrawing (Inductive), Conjugating | Moderate to Low |
Synthesis of Novel Carbazole-Propanenitrile Hybrids
The synthesis of hybrid molecules that incorporate the this compound scaffold with other heterocyclic systems is a promising strategy for the development of new functional materials and bioactive compounds. nih.gov The functional groups present in this molecule, namely the carbazole ring, the nitrile group, and the potential for N-functionalization, provide multiple points for chemical modification and linkage to other molecular fragments.
One approach to synthesizing such hybrids is through the functionalization of the carbazole core, as discussed in section 4.2.3. For example, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira coupling, at the 6-position could be used to introduce another heterocyclic moiety.
Alternatively, the nitrile group of the propanenitrile substituent can be utilized as a synthetic handle. For instance, the nitrile can undergo cycloaddition reactions with azides to form tetrazoles, or it can be used as a precursor for the synthesis of other nitrogen-containing heterocycles like pyrimidines or thiazoles. researchgate.net
Furthermore, the synthesis of hybrid molecules can be achieved by first modifying the N-substituent and then using the newly introduced functionality for coupling reactions. For example, hydrolysis of the nitrile to a carboxylic acid would allow for the formation of amide or ester linkages with other molecules.
A recent example in the literature describes the synthesis of novel benzofuran-tethered triazolylcarbazoles, where a carbazole acetamide (B32628) was coupled with benzofuran-based triazoles. mdpi.com A similar strategy could be envisioned starting from a modified this compound, for instance, by first converting the nitrile to an amine and then coupling it with a suitable heterocyclic partner. The design and synthesis of such hybrid molecules offer a vast chemical space to explore for new materials and therapeutic agents. researchgate.netmdpi.com
Table 3: Synthetic Strategies for Carbazole-Propanenitrile Hybrids
| Starting Functionality | Reaction Type | Linked Heterocycle (Example) |
| C-6 Position of Carbazole | Suzuki Coupling | Pyridine |
| Nitrile Group | [3+2] Cycloaddition | Tetrazole |
| N-Substituent (after modification to -COOH) | Amide Coupling | Thiazole (B1198619) |
| N-Substituent (after modification to -NH₂) | Schiff Base Formation/Reduction | Imidazole |
Monomer for Polymerization in Optoelectronic Devices
This compound serves as a building block for producing conjugated polymers, primarily through electrochemical methods. The resulting polymer, poly(this compound), leverages the carbazole moiety's electronic properties. The polymerization typically occurs through oxidative coupling at the electron-rich positions of the carbazole ring, leading to a conjugated polymer backbone essential for charge transport in devices like electrochromic windows, organic light-emitting diodes (OLEDs), and sensors.
Electrochemical Polymerization of this compound
Electrochemical polymerization is a powerful technique for generating thin, uniform, and adherent polymer films directly onto conductive substrates like indium tin oxide (ITO) or platinum electrodes. rsc.org This method offers excellent control over film thickness and morphology by manipulating electrochemical parameters such as potential, current, and deposition time.
The electropolymerization of carbazole and its derivatives is a well-established process that proceeds via oxidative coupling. The mechanism begins with the oxidation of the carbazole monomer at the electrode surface to form a radical cation. mdpi.com This initial oxidation is a one-electron transfer process. Subsequently, two of these highly reactive radical cations couple to form a dimer, accompanied by the loss of two protons to re-establish aromaticity. mdpi.com
For unsubstituted carbazole, this coupling predominantly occurs at the 3- and 6-positions, which are the most electronically active sites. mdpi.com In the case of this compound, the substituent at the 3-position blocks one of the primary reaction sites. Therefore, the polymerization is expected to proceed through coupling at the 6-position, leading to the formation of a poly(6,6'-carbazole) chain with a propanenitrile group at each 3-position. This linkage pattern creates a conjugated polymer backbone responsible for the material's electronic properties.
The morphology of electropolymerized polycarbazole films is crucial for their performance in electronic devices. Typically, these films exhibit a granular or globular surface structure. Studies on a closely related isomer, poly(3-(9H-carbazol-9-yl)propanenitrile), which was synthesized via electropolymerization, revealed its morphology through Scanning Electron Microscopy (SEM). researchgate.net The SEM images showed the formation of a distinct polymer film on the electrode surface. researchgate.net
The monomer-to-polymer conversion results in the growth of a film that can be uniform and homogeneous, a desirable trait for device fabrication. The adherence and stability of the film on the electrode surface are also critical. For instance, the electropolymerization of 3,6-di(2-thienyl)carbazole and its copolymers with thiophene (B33073) derivatives results in the formation of stable and adherent polymeric membranes on transparent conductive electrodes. nih.gov It is anticipated that poly(this compound) would form similar stable films with a characteristic surface morphology under appropriate electrochemical conditions. The solubility of the resulting polymer can be influenced by the side chain; the N-substituted isomer poly(3-(9H-carbazol-9-yl)propanenitrile) was found to be soluble in common organic solvents like DMSO and THF. researchgate.netjacsdirectory.com
Electrochromism is the phenomenon of reversible color change under an applied electrical potential, a property inherent to many conjugated polymers, including polycarbazoles. nih.gov These materials are promising for applications in smart windows, displays, and rearview mirrors. nih.gov The polymer film switches between a typically transparent or lightly colored neutral state and a colored oxidized state.
The switching mechanism involves the electrochemical doping and de-doping of the polymer backbone. In its neutral state, the polymer has a specific absorption in the UV region corresponding to its π-π* transition. Upon applying an oxidative potential, electrons are removed from the polymer backbone, creating polarons (radical cations) and subsequently bipolarons (dications). These new charge carriers introduce new electronic transitions at lower energies, causing absorption in the visible spectrum and thus a change in color.
While direct data for poly(this compound) is not available, the electrochromic behavior of the isomeric poly(3-(9H-carbazol-9-yl)propanenitrile) has been studied. Its film is transparent in the neutral (reduced) state and turns a strong green color in the oxidized state. researchgate.net This behavior is characteristic of polycarbazoles. For example, poly(3,6-di(2-thienyl)carbazole) films transition from light yellow to mustard yellow and then to gray upon oxidation. nih.gov The introduction of different functional groups can tune these properties, leading to a wide palette of colors. For example, poly(3,6-bis(N-carbazole)-N-ethylcarbazole) transitions from gray to grayish-green and eventually foliage green. mdpi.comresearchgate.net These examples strongly suggest that poly(this compound) would exhibit robust electrochromic behavior, likely switching from a colorless or pale state to a green or blue/gray oxidized state.
Below is an interactive table summarizing the electrochromic properties of various related polycarbazole derivatives.
| Polymer | Neutral Color | Oxidized Color(s) | Max. Optical Contrast (ΔT%) | Wavelength (nm) |
| Poly(3-(9H-carbazol-9-yl)propanenitrile) | Transparent | Green | Data not available | Data not available |
| Poly(3,6-di(2-thienyl)carbazole) (PDTC) | Light Yellow | Mustard Yellow, Gray, Dark Gray | Data not available | Data not available |
| Poly(2,7-bis(carbazol-9-yl)-9,9-spirobifluorene) (PS2CBP) | Gray | Grayish-Green, Moss Green, Foliage Green | 39.83% | 428 |
| Poly(3,6-bis(N-carbazole)-N-ethylcarbazole) (PCEC) | Gray | Grayish-Green, Moss Green, Foliage Green | 32.41% | 420 |
| Poly(N-phenyl-3,6-bis(N-carbazolyl)carbazole) (NH₂-3Cz) | Colorless | Pale Green, Blue | Data not available | Data not available |
This table presents data from various sources rsc.orgresearchgate.netmdpi.comresearchgate.net for illustrative purposes, showing the typical electrochromic performance of related polycarbazole systems.
Radical Polymerization for Advanced Polymer Architectures
Radical polymerization is a common and versatile method for synthesizing a wide range of polymers. However, this technique is generally not applicable for the polymerization of carbazole monomers through their aromatic rings to form a conjugated backbone. Radical polymerization requires monomers to possess specific functional groups, such as a vinyl (C=C) double bond, that can readily react with radical initiators.
The monomer this compound lacks such a functional group. The carbazole ring itself and the attached propanenitrile group are not susceptible to polymerization via a standard radical mechanism. To utilize radical polymerization for creating carbazole-containing polymers, the monomer must first be modified to include a polymerizable moiety. For instance, N-vinylcarbazole (NVC) is a well-known monomer that is readily polymerized through its vinyl group using radical methods to produce poly(N-vinylcarbazole), a non-conjugated side-chain polymer with pendant carbazole groups. mdpi.com Similarly, carbazole can be functionalized with acrylate, methacrylate, or styrene (B11656) groups to render it suitable for radical polymerization. semanticscholar.orgresearchgate.net Therefore, to create advanced polymer architectures from this compound using this method, a preliminary synthetic step to introduce a polymerizable group would be necessary.
Controlled Polymerization Techniques
Controlled polymerization techniques, often referred to as controlled/"living" radical polymerization (CRP), represent a significant advancement over conventional radical polymerization. semanticscholar.org Methods like Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP) allow for the synthesis of polymers with predetermined molecular weights, low polydispersity (narrow molecular weight distribution), and complex architectures such as block copolymers and star polymers. semanticscholar.orgresearchgate.net
Similar to conventional radical polymerization, these controlled techniques require specific functionalities on the monomer. The application of CRP to carbazole-containing monomers has been successful, but it has been focused on monomers that are suitably functionalized, such as N-vinylcarbazole and its derivatives. mdpi.comsemanticscholar.org
For conjugated polycarbazoles, other controlled polymerization methods are more relevant. For example, Suzuki–Miyaura Catalyst-Transfer Polycondensation (SCTP) is a powerful technique for synthesizing well-defined, end-functionalized conjugated polymers. mdpi.com This method typically involves the polymerization of a di-halogenated or borylated monomer. Theoretically, a derivative of this compound, such as a dibromo- or di-borylated version, could be a candidate for SCTP to produce a well-defined conjugated polymer. Another advanced method is coordination polymerization, which has been used for the syndiospecific polymerization of carbazole-substituted styrene derivatives using rare-earth metal catalysts. rsc.org
Hole-Transporting Materials (HTMs) in Organic Electronic Devices
The propanenitrile group in this compound offers a versatile chemical handle for further molecular engineering, allowing for the synthesis of a diverse range of hole-transporting materials (HTMs). The ability to modify this group enables the fine-tuning of the electronic and physical properties of the resulting materials to meet the specific demands of different organic electronic devices.
Organic Light-Emitting Diodes (OLEDs) Applications
In the realm of OLEDs, derivatives of this compound are utilized to create efficient hole-transporting and, in some cases, emissive layers. The nitrile functionality can be chemically transformed, for instance, through reactions like the Knoevenagel condensation, to extend the π-conjugation of the molecule and tune its optoelectronic properties.
For example, carbazole derivatives featuring an acrylonitrile (B1666552) moiety, such as (E)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(thiophen-2-yl)acrylonitrile (CZ-2) and (Z)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(4-bromophenyl)acrylonitrile (CZ-1), have been synthesized and incorporated into OLEDs as the emissive layer. mdpi.com These materials, which can be readily prepared and processed from solution, exhibit promising performance. OLEDs fabricated with these carbazole-acrylonitrile derivatives have demonstrated high luminance and efficiency. mdpi.com
A typical device architecture for these OLEDs is ITO/PEDOT:PSS/Emissive Layer/LiF/Al, where the carbazole derivative serves as the emissive material. mdpi.com The performance of such devices is summarized in the table below.
| Device Configuration | Emissive Material | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | Electroluminescence Peak (nm) |
| ITO/PEDOT:PSS/CZ-1/LiF/Al | CZ-1 | 4130 | 19.3 | 8.6 | 492 |
| ITO/PEDOT:PSS/CZ-2/LiF/Al | CZ-2 | 4104 | 20.2 | 9.5 | 488 |
Furthermore, other complex carbazole derivatives, while not explicitly synthesized from this compound in the cited literature, showcase the potential of this material class. For instance, novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine have been synthesized and incorporated into green phosphorescent OLEDs. rsc.orgmdpi.comresearchgate.net When introduced as an HTL, a derivative designated as HTM 3c led to a device with a maximum power efficiency of 29.3 lm/W and a current efficiency of 39.8 cd/A. rsc.org Similarly, phenyl-carbazyl derivatives have been synthesized and used as the hole-transporting layer, with one derivative, P-Cvz-3, showing a 20% higher luminance efficiency than the standard material NPB. nsf.govepa.gov
Organic Photovoltaic Cells (OPVs) / Organic Solar Cells (OSCs)
In the field of organic photovoltaics, derivatives of compounds structurally similar to this compound have been successfully employed as hole-extraction layers (HELs) to enhance device efficiency and stability. Specifically, self-assembled monolayers (SAMs) of [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz) and its brominated analogue, 2-((3,6-dibromo-9H-carbazol-9-yl)ethyl)phosphonic acid (Br-2PACz), have been used as ultrathin HELs on indium tin oxide (ITO) electrodes. nsf.gov
The incorporation of a hybrid HEL consisting of Br-2PACz and a thin layer of molybdenum trioxide (MoO₃) in an inverted OPV architecture has led to a significant boost in power conversion efficiency (PCE). rsc.orgnsf.gov This improvement is attributed to several synergistic effects, including the formation of favorable interface energetics for hole extraction, advantageous vertical segregation of the donor and acceptor materials in the bulk-heterojunction (BHJ), improved hole extraction, higher charge-carrier mobilities, longer carrier lifetimes, and suppressed carrier recombination. nsf.gov
The device structure for these high-performance OPVs is typically an inverted architecture. The use of the Br-2PACz/MoO₃ hybrid HEL resulted in a notable increase in PCE from 17.36% to 18.73% (uncertified). rsc.orgnsf.gov These cells also demonstrated enhanced operational stability under continuous illumination and thermal stress. rsc.orgnsf.gov
| Hole-Extraction Layer | Power Conversion Efficiency (PCE) |
| MoO₃ only | 17.36% |
| Br-2PACz/MoO₃ | 18.73% (uncertified) |
Organic Field-Effect Transistors (OFETs)
While direct applications of this compound derivatives in OFETs are not extensively documented in dedicated studies, the broader class of carbazole-based materials is well-established for its utility in this area. The inherent charge-transporting properties of the carbazole moiety make it a suitable component for the active semiconductor layer in OFETs.
Research on various phenyl and phenylthienyl derivatives end-functionalized with carbazole has demonstrated their potential as organic semiconductors for OFETs. nih.gov These materials generally exhibit p-channel characteristics, with charge carrier mobilities reaching up to 1.7 x 10⁻⁵ cm²/Vs and current on/off ratios in the range of 10² to 10⁴ in top-contact/bottom-gate device configurations. nih.gov Although these specific compounds were not explicitly synthesized from this compound, they underscore the potential of its derivatives for such applications, where the propanenitrile group could be chemically modified to create novel semiconductor materials.
Role in Resistive Switching and Organic Memory Devices
A significant and well-documented application of a direct derivative of this compound is in the field of organic resistive switching memory devices. The polymerization of a monomer derived from this compound leads to a polymer with promising memory characteristics.
Mechanism of Resistive Switching in Poly(this compound) Derivatives
A key example is the polymer poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide] (PCaPMA). In this polymer, the carbazole heterocycle acts as a functional charge carrier transporting unit. The resistive switching behavior in thin films of PCaPMA is primarily attributed to two mechanisms:
Electric Field-Induced Reorientation: The application of an electric field causes the reorientation of the carbazole moieties, which modulates the charge transport through the material.
Charge Trapping and Detrapping: Charges get trapped and detrapped in localized states within the bulk of the polymer, contributing to the change in resistance.
The memory persistence in PCaPMA is further enhanced by physical crosslinking due to hydrogen bonds between the amide and carbonyl groups in the aliphatic side chains. This not only strengthens the memory effect but also improves the thermal and mechanical stability of the polymer.
Device Architectures and Performance Parameters
The typical device architecture for memory applications of PCaPMA involves a simple sandwich structure, where a thin film of the polymer is placed between two electrodes. Commonly used electrode configurations include Indium Tin Oxide (ITO) as one electrode and either Aluminum (Al) or Gold (Au) as the other.
These devices exhibit rewritable flash memory behavior with bistable conductivity. The key performance parameters are summarized in the table below.
| Parameter | Value |
| Setting Voltage | 2 to 4.5 V |
| Current ON/OFF Ratio | > 100 |
| Lifetime | Persistent for > 10⁴ seconds |
Applications in Chemical Sensors (excluding biosensors)
The carbazole moiety, a nitrogen-containing heterocyclic compound, serves as a robust scaffold for the development of advanced chemical sensors. Its rigid, fused-ring structure and rich electron density provide unique photophysical and electrochemical properties. While direct applications of this compound in chemical sensing are not extensively documented in peer-reviewed literature, its derivatives and isomers are pivotal in creating materials that can detect a variety of analytes. The functionalization at the 3, 6, and 9 positions of the carbazole ring is a common strategy to tune the electronic properties and introduce specific recognition sites for targeted analytes. researchgate.net
Chemoresponsive Materials
Chemoresponsive materials are designed to produce a measurable signal in response to a specific chemical stimulus. Derivatives of this compound are well-suited for this purpose, forming the basis of fluorescent probes and electroactive polymers that respond to the presence of metal ions and other chemical species. The inherent properties of the carbazole unit, combined with the reactivity of the propanenitrile group, allow for the creation of highly tailored sensor systems.
Electroactive and Electrochromic Polymers
A key application of carbazole-propanenitrile structures is in the formation of electroactive polymers. An isomer of the target compound, 3-(9H-carbazol-9-yl)propanenitrile, has been successfully used to create such materials through oxidative electropolymerization. jacsdirectory.com This process forms a thin, electrically active polymer film, poly(3-(9H-carbazol-9-yl)propanenitrile), on an electrode surface. jacsdirectory.com
This polymer exhibits distinct chemoresponsive behavior in the form of electrochromism. Spectroelectrochemical studies reveal that the polymer film is highly transparent in its neutral (reduced) state and transitions to a vivid green color when electrochemically oxidized. jacsdirectory.comresearchgate.net This change is due to the formation of polaronic and bipolaronic bands on the polymer backbone upon the application of a positive potential. researchgate.net This reversible color transition makes such polymers suitable for electrochromic displays and as visual indicators in electrochemical sensors. The polymer is also noted for its solubility in common organic solvents like DMSO and THF, which can be an advantage in material processing. jacsdirectory.com
| Property | Value | Significance in Sensing |
|---|---|---|
| Color (Neutral State) | Transparent / Colorless | Provides a clear baseline for detection. jacsdirectory.comresearchgate.net |
| Color (Oxidized State) | Green | Allows for colorimetric/visual detection of an electrochemical change. jacsdirectory.comresearchgate.net |
| Conductivity | 1.62 x 10-4 S/cm | Indicates the material is a semiconductor, suitable for electrochemical sensor applications. jacsdirectory.com |
| Monomer Oxidation Potential | ~1.1 V | The potential required to initiate polymerization and induce the chemoresponsive state. researchgate.net |
Fluorescent Probes
The carbazole nucleus is an excellent fluorophore due to its large π-conjugated rigid planar structure. nih.gov By attaching specific binding units (receptors) to the carbazole scaffold, often at the 3-position, derivatives can be synthesized to act as highly selective and sensitive fluorescent chemosensors. jacsdirectory.com These sensors can detect the presence of analytes, particularly metal ions, through changes in their fluorescence emission. jacsdirectory.comsigmaaldrich.com Carbazole derivatives have been successfully developed for the detection of various metal cations, including Cu²⁺, Co²⁺, and Ni²⁺. sigmaaldrich.comnih.gov
Detection Mechanisms
The ability of carbazole-based materials to detect chemical species relies on several key mechanisms that translate a binding event into a measurable optical or electronic signal.
Fluorescence-Based Detection
Many carbazole-based sensors operate via fluorescence modulation. This can occur through several photophysical processes upon interaction with an analyte:
Intramolecular Charge Transfer (ICT): In many donor-acceptor systems, the carbazole unit acts as the electron donor. researchgate.net When the sensor binds to an analyte, the efficiency of the ICT process can be altered, leading to a change in the fluorescence wavelength or intensity. For instance, a novel sensor, (2-hydroxyphenyl){2-[(E)-[4-(9-phenylcarbazol-3-yl)phenyl]methylidene]diazanyl}methanone (PCBW), utilizes the ICT mechanism for detecting Cu²⁺. researchgate.netnih.gov
Fluorescence Quenching ('Turn-Off'): The fluorescence of the carbazole derivative can be diminished or "turned off" upon binding to a specific analyte. This is often caused by electron or energy transfer from the excited fluorophore to the analyte, particularly with paramagnetic metal ions like Cu²⁺ (a 3d⁹ ion). uni.lu A phenylalanine-containing carbazole derivative demonstrated this "turn-off" response for Co²⁺, Ni²⁺, and Cu²⁺. sigmaaldrich.com
Fluorescence Enhancement ('Turn-On'): In other systems, binding to an analyte can restrict intramolecular rotation or block pathways for non-radiative decay, leading to a significant increase in fluorescence intensity. A carbazole derivative incorporating thiazole, for example, showed a nearly 10-fold fluorescence enhancement in the presence of Cu²⁺ in acetonitrile. nih.gov
Electrochemical and Colorimetric Detection
Electrochemical mechanisms are based on changes in the redox properties of the sensor molecule upon analyte binding.
Redox Potential Shift: The interaction with an analyte can make the carbazole unit easier or harder to oxidize or reduce. This shift can be measured using techniques like cyclic voltammetry, providing a quantitative electronic signal.
Colorimetric Sensing: As seen with the poly(3-(9H-carbazol-9-yl)propanenitrile) isomer, a change in the oxidation state can lead to a distinct color change. jacsdirectory.comresearchgate.net This forms the basis for colorimetric sensors, where detection can be observed by the naked eye. A dual-functional sensor based on a carbazole-naphthalene derivative demonstrated this by changing from colorless to pale yellow upon binding Co²⁺. nih.gov
| Carbazole Derivative Structure | Analyte Detected | Detection Mechanism | Observed Response |
|---|---|---|---|
| Phenylalanine-containing carbazole | Co²⁺, Ni²⁺, Cu²⁺ | Fluorescence Quenching | Decrease in fluorescence ("turn-off"). sigmaaldrich.com |
| (2-hydroxyphenyl){2-[(E)-[4-(9-phenylcarbazol-3-yl)phenyl]methylidene]diazanyl}methanone (PCBW) | Cu²⁺ | Intramolecular Charge Transfer (ICT) & Fluorescence Quenching | "Turn-off" fluorescence and color change from colorless to light yellow. researchgate.netnih.gov |
| Carbazole-naphthalene derivative with thiazole (CNS) | Cu²⁺ | Fluorescence Enhancement | ~10-fold increase in fluorescence ("turn-on"). nih.gov |
| Carbazole-naphthalene derivative with thiazole (CNS) | Co²⁺ | Complexation | Colorimetric change from colorless to pale yellow. nih.gov |
| Poly(3-(9H-carbazol-9-yl)propanenitrile) | Electrochemical Oxidation | Electrochromism | Color change from transparent to green. jacsdirectory.comresearchgate.net |
Conclusion
3-(9H-carbazol-3-yl)propanenitrile stands as a testament to the enduring importance of carbazole (B46965) chemistry in the pursuit of advanced functional materials. Its straightforward synthesis, coupled with the versatile reactivity of the nitrile group, makes it a valuable and adaptable building block. The ability to form conductive polymers with interesting electrochromic properties highlights its potential in the development of smart materials and electronic devices. While research into this specific compound is still evolving, the foundational knowledge of its synthesis, properties, and derivatization paves the way for its future integration into next-generation technologies, particularly in the realm of organic electronics. The continued exploration of this compound and its derivatives promises to unlock new possibilities in the design of materials with tailored functionalities.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations
DFT calculations are a powerful tool for investigating the electronic properties of molecules. By analyzing the effects of different substituents on the carbazole (B46965) core, researchers can tailor the properties of these materials for specific applications, such as in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). um.edu.my
Geometry Optimization and Electronic Structure Analysis
Geometry optimization of 3-(9H-carbazol-3-yl)propanenitrile using DFT methods, such as B3LYP with a 6-31G* basis set, is the first step in understanding its three-dimensional structure and the spatial arrangement of its atoms. aip.orgaip.org The carbazole unit itself is an electron-rich aromatic system. The introduction of the propanenitrile group at the 3-position can influence the planarity and electronic distribution of the entire molecule.
The electronic structure of carbazole derivatives is characterized by a network of π-conjugated electrons, which is crucial for their use in electronic devices. um.edu.my The nitrile group (-CN) is an electron-withdrawing group, and its presence can modulate the electron density across the carbazole ring system. This, in turn, affects the material's charge transport properties.
Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)
Computational methods can accurately predict various spectroscopic parameters. Time-dependent DFT (TD-DFT) calculations are particularly useful for simulating UV-Vis absorption spectra. aip.orgaip.org For 3-(9H-carbazol-9-yl)propanenitrile, a π-π* transition is expected in the UV region. Experimental studies on the monomer in its reduced form show an absorption peak at 327 nm. researchgate.net The polymer of this compound exhibits a broad absorption band in the visible region at 715 nm in its neutral state, which shifts to 872 nm in an acidic solution, indicating a bathochromic (red) shift. researchgate.net
DFT calculations can also predict NMR chemical shifts and IR vibrational frequencies, which are essential for the structural elucidation of newly synthesized compounds. These theoretical predictions, when compared with experimental data, provide strong evidence for the proposed molecular structure.
Calculation of Frontier Molecular Orbitals (HOMO-LUMO Gaps and Energy Levels)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters that determine the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical factor in determining a material's potential for use in optoelectronic devices. um.edu.my
For carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole ring, while the LUMO distribution can be influenced by the substituent groups. The introduction of electron-donating or electron-withdrawing groups can raise or lower the HOMO and LUMO energy levels, thereby tuning the HOMO-LUMO gap. aip.org A smaller HOMO-LUMO gap generally leads to a red shift in the absorption spectrum. um.edu.my DFT calculations have shown that substitutions on the carbazole core can significantly alter these energy levels. scientific.netresearchgate.net
Table 1: Predicted Electronic Properties of a Modified Carbazole Dye (CT_NC5) using DFT
| Property | Value |
| HOMO-to-LUMO Transition Contribution | 77% |
| Quantified Charge Transfer (qCT) | 1.004 |
| LUMO Energy (ELUMO) | -1.810 eV |
This data is for a modified carbazole dye and is presented for illustrative purposes of the types of parameters calculated via DFT. aip.org
Molecular Dynamics (MD) Simulations for Polymer Behavior
While DFT is excellent for single molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of larger systems, such as polymers. For poly(this compound), MD simulations can provide insights into the polymer chain's conformation, packing, and morphology in the solid state. These simulations are crucial for understanding the material's mechanical properties and how its structure influences its performance in thin-film devices. The GROMACS software package is a common tool for such simulations. nih.gov
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry can also be used to investigate the mechanisms of chemical reactions. For the synthesis of this compound, DFT calculations can be used to model the reaction pathway, identify transition states, and calculate activation energies. This information is invaluable for optimizing reaction conditions to improve yields and reduce byproducts. For instance, understanding the mechanism of the Fischer-Hepp rearrangement in the synthesis of related nitroso-carbazoles can provide insights into the formation of different products. researchgate.net
Quantitative Structure-Property Relationships (QSPR) for Optoelectronic Performance
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physical or biological properties. In the context of this compound and its derivatives, QSPR models can be developed to predict their optoelectronic properties, such as charge mobility, quantum yield, and device efficiency. These models, often built using data from DFT calculations and experimental measurements, can accelerate the discovery of new materials with enhanced performance by allowing for the virtual screening of large libraries of candidate molecules. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to carbazole derivatives to correlate their structure with biological activity, and similar approaches can be used for optoelectronic properties. mdpi.com
Excited State Calculations and Photophysical Pathway Elucidation
Theoretical studies on carbazole and its derivatives have established that the lowest singlet excited state (S₁), often referred to as the Lₐ state, is typically characterized by a transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). mdpi.com The nature and energy of these orbitals are highly sensitive to the type and position of substituents on the carbazole ring.
Influence of Substituents on Electronic Properties:
A quantum-chemical study employing DFT and TD-DFT at the B3LYP/6-31G(d,p) level of theory on carbazole with various electron-donating and electron-withdrawing substituents provides a framework for understanding the effects of the propanenitrile group. iaamonline.org For instance, the introduction of an electron-donating amino (NH₂) group at the C3 position and an electron-withdrawing nitro (NO₂) group at the C4 position of carbazole leads to a significant red-shift in the maximum absorption wavelength (λmax) and a decrease in the HOMO-LUMO energy gap. iaamonline.org This is attributed to an intramolecular charge transfer (ICT) character of the transition. iaamonline.org
The propanenitrile group (-CH₂CH₂CN) attached to the C3 position in this compound can be considered to have a mild electron-withdrawing effect due to the cyano moiety, although the ethyl linker mitigates this influence compared to a directly attached cyano group. Nevertheless, this substitution is expected to lower the LUMO energy level of the carbazole core, which would, in turn, affect the photophysical properties.
Excited State Deactivation Pathways:
Upon photoexcitation, the molecule is promoted from its ground state (S₀) to an excited singlet state (Sₓ). This is typically followed by rapid internal conversion (IC) to the lowest excited singlet state (S₁), a process that occurs on a sub-picosecond to picosecond timescale. mdpi.com From the S₁ state, several deactivation pathways are possible:
Fluorescence: Radiative decay from the S₁ to the S₀ state, resulting in the emission of light. The fluorescence lifetime of the S₁ state in carbazole is typically in the nanosecond range (13-15 ns) and is weakly dependent on the solvent. mdpi.com
Intersystem Crossing (ISC): A non-radiative transition from the S₁ state to a triplet state (T₁). For carbazole, the quantum yield for ISC is significant, typically between 51-56%. mdpi.com
Internal Conversion (IC): Non-radiative decay from the S₁ to the S₀ state.
Intramolecular Charge Transfer (ICT): In molecules with donor and acceptor moieties, excitation can lead to the formation of an ICT state. The stability and dynamics of this state are highly dependent on the solvent polarity. Studies on N-(4-cyanophenyl)carbazole have shown that an initially formed locally excited (LE) state can evolve into an ICT state on an ultrafast timescale (0.32 ps in acetonitrile). nih.gov While the propanenitrile group in this compound is not as strong an acceptor as a directly conjugated cyano group, the possibility of some charge transfer character in the excited state, particularly in polar solvents, cannot be ruled out.
Computational Data on Related Carbazole Derivatives:
To illustrate the effect of substitution on the electronic properties of the carbazole core, the following table presents data from TD-DFT calculations on carbazole and some of its derivatives. While not specific to this compound, these values provide a useful reference for predicting its behavior.
| Compound | Substituent(s) | λmax (nm) (in vacuum) | HOMO-LUMO Gap (EHL) (eV) |
| Carbazole | None | 290.56 | 4.26 |
| 3-Aminocarbazole | 3-NH₂ | 325.73 | 3.80 |
| 4-Nitrocarbazole | 4-NO₂ | 375.77 | 3.30 |
| 3-Amino-4-nitrocarbazole | 3-NH₂, 4-NO₂ | 477.15 | 2.60 |
Data adapted from a TD-DFT study on substituted carbazoles. iaamonline.org
The data clearly demonstrates that electron-donating groups (like -NH₂) and electron-withdrawing groups (like -NO₂) significantly influence the absorption wavelength and the HOMO-LUMO energy gap. The presence of both types of groups leads to a pronounced ICT character and a substantial red-shift in absorption.
Photophysical Pathway Elucidation:
Based on the available data for related compounds, the photophysical pathway for this compound can be proposed as follows:
Excitation: Absorption of a photon promotes the molecule to an excited singlet state (S₀ → Sₓ).
Internal Conversion: Rapid relaxation from Sₓ to the S₁ state.
S₁ State Dynamics: The S₁ state can be described as a locally excited state of the carbazole moiety, with some potential for intramolecular charge transfer character, particularly in polar solvents. This state can decay through several competing channels:
Fluorescence emission.
Intersystem crossing to the T₁ state.
Non-radiative internal conversion to the S₀ state.
T₁ State Dynamics: The populated triplet state (T₁) will have a much longer lifetime (microseconds) and can decay to the ground state via phosphorescence or non-radiative processes. mdpi.com It is also susceptible to quenching by molecular oxygen. mdpi.com
Future Research Directions and Outlook
Development of Novel Synthetic Routes with Enhanced Efficiency
While methods for the synthesis of carbazole (B46965) derivatives exist, a primary focus for future research will be the development of more efficient, cost-effective, and environmentally benign synthetic routes to 3-(9H-carbazol-3-yl)propanenitrile and its analogues. Traditional methods often require harsh conditions, expensive catalysts, or produce significant waste.
Future synthetic strategies are expected to concentrate on:
Catalytic C-H Activation: Direct functionalization of the carbazole core through transition-metal-catalyzed C-H activation is a powerful and atom-economical approach. researchgate.netnih.gov Research into palladium, rhodium, and copper catalysts could lead to regioselective and high-yielding syntheses, minimizing the need for pre-functionalized starting materials. researchgate.netrsc.org
Green Chemistry Principles: The use of magnetically recoverable nanocatalysts, such as palladium supported on biochar, can simplify purification and reduce waste. organic-chemistry.org Microwave-assisted synthesis is another avenue that can drastically reduce reaction times and improve energy efficiency. organic-chemistry.org
Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic C-H Activation | High atom economy, regioselectivity | Development of novel, inexpensive metal catalysts (Pd, Rh, Cu) |
| Green Chemistry | Reduced waste, energy efficiency | Use of recoverable nanocatalysts, microwave irradiation |
| One-Pot Reactions | Higher overall yield, reduced solvent use | Design of tandem and multicomponent reaction cascades |
| Flow Chemistry | Enhanced control, scalability, safety | Optimization of reactor design and reaction conditions |
Exploration of Advanced Functional Materials Based on this compound
The electronic properties of this compound make it an attractive building block for a variety of advanced functional materials. The carbazole moiety is an excellent hole-transporting unit, while the nitrile group can enhance electron affinity and influence molecular packing.
Future research in this area will likely focus on:
Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely used in OLEDs due to their high luminescence efficiency and thermal stability. rsc.org Research will involve designing and synthesizing new emitters and host materials based on the this compound scaffold to achieve higher efficiency, longer lifetimes, and specific colors for display and lighting applications.
Organic Photovoltaics (OPVs): The compound's electron-donating and -accepting characteristics make it a candidate for use in donor-acceptor type organic solar cells. Future work will explore its use as a component in the active layer of OPVs to improve power conversion efficiencies.
Perovskite Solar Cells (PSCs): Carbazole-based materials are increasingly being used as hole-transporting layers (HTLs) in PSCs, contributing to their high efficiency and stability. Research will focus on modifying the this compound structure to optimize energy level alignment with the perovskite layer and enhance charge extraction.
Sensors and Switches: The photophysical properties of carbazole derivatives can be sensitive to their environment. This opens up possibilities for developing chemical sensors where the binding of an analyte causes a change in fluorescence or color. Photoswitchable materials based on this compound could also be explored.
Integration into Hybrid Organic-Inorganic Materials
The combination of organic molecules with inorganic nanostructures can lead to hybrid materials with synergistic properties that surpass those of the individual components. The functional groups on this compound provide handles for interfacing with inorganic materials.
Key areas for future investigation include:
Quantum Dot (QD) and Nanoparticle Functionalization: The nitrile or carbazole nitrogen could be used to anchor the molecule to the surface of semiconductor quantum dots or metal nanoparticles. This could lead to new materials for applications in bioimaging, sensing, and catalysis.
Metal-Organic Frameworks (MOFs): While not a typical building block for MOFs, derivatives of this compound could be designed to act as ligands, creating porous materials with interesting electronic and photophysical properties for gas storage, separation, and catalysis. nih.gov
Hybrid Perovskites: Beyond their use as HTLs, carbazole-based molecules could be integrated directly into the perovskite crystal structure to create novel 2D/3D hybrid perovskites with enhanced stability and tailored optoelectronic properties.
Computational Design and Prediction of New Carbazole-Nitrile Architectures
Computational chemistry and materials modeling are indispensable tools for accelerating the discovery and development of new materials. By simulating the properties of molecules before they are synthesized, researchers can prioritize promising candidates and gain deeper insight into structure-property relationships.
Future computational efforts will likely involve:
Density Functional Theory (DFT) Calculations: DFT will be used to predict the geometric and electronic structures, energy levels (HOMO/LUMO), and photophysical properties of this compound and its derivatives. This information is crucial for designing materials for OLEDs and OPVs.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the morphology and molecular packing of these materials in thin films, which strongly influences charge transport and device performance.
Machine Learning (ML) and Artificial Intelligence (AI): As more experimental and computational data becomes available, ML and AI algorithms can be trained to predict the properties of new carbazole-nitrile architectures, enabling high-throughput virtual screening of vast chemical spaces.
| Computational Method | Application Area | Predicted Properties |
| Density Functional Theory (DFT) | Materials Design | Electronic structure, energy levels, photophysics |
| Molecular Dynamics (MD) | Device Performance | Thin-film morphology, molecular packing |
| Machine Learning (ML) | High-Throughput Screening | Property prediction for novel compounds |
Scalability and Industrial Relevance of Synthesis and Applications
For any new material to have a real-world impact, its synthesis must be scalable, and its performance must justify its cost. A significant area of future research will be bridging the gap between laboratory-scale synthesis and industrial production.
This will require a focus on:
Process Optimization: Research will be needed to optimize reaction conditions for large-scale synthesis, including catalyst loading, solvent selection, and purification methods, to maximize yield and minimize cost.
Cost-Benefit Analysis: A thorough evaluation of the production cost of this compound versus its performance benefits in various applications will be essential to determine its commercial viability.
Lifecycle Assessment: Understanding the environmental impact of the synthesis, use, and disposal of materials based on this compound will be crucial for developing sustainable technologies. The development of scalable procedures for compounds like 9H-carbazole-3,6-dicarbonitrile demonstrates the feasibility of bringing such specialized chemicals to a larger market. researchgate.net
Q & A
What are the key synthetic strategies for preparing 3-(9H-carbazol-3-yl)propanenitrile derivatives, and how do reaction conditions influence yield and purity?
Basic Methodological Answer:
The synthesis of carbazole derivatives often involves alkylation, iodination, and cross-coupling reactions. For example, this compound analogs can be synthesized via Sonogashira coupling between iodinated carbazole precursors and nitrile-containing alkyne derivatives. Key steps include:
- Alkylation : Protecting the carbazole nitrogen with alkyl chains (e.g., ethyl or hexyl groups) using alkyl halides under basic conditions (e.g., KOH in DMSO) .
- Iodination : Introducing iodine at specific positions (e.g., C-3 or C-6) using KI/KIO₃ in acetic acid to enable subsequent coupling .
- Sonogashira Coupling : Reacting iodinated carbazoles with propanenitrile derivatives in the presence of Pd(PPh₃)₄/CuI catalysts and triethylamine as a base. Solvent choice (e.g., THF or DMF) and temperature (60–80°C) critically affect reaction efficiency .
Purity Optimization : Purification via silica gel chromatography or recrystallization from ethanol/chloroform mixtures is recommended to isolate high-purity products.
How does alkyl chain length on the carbazole nitrogen modulate photophysical properties in this compound derivatives?
Advanced Research Analysis:
Alkyl chains (e.g., ethyl vs. hexyl) on the carbazole nitrogen influence intermolecular packing and emission behavior . For instance:
- Solution-State Emission : Alkyl chains have minimal impact in solution due to reduced aggregation. Derivatives like 3a (ethyl) and 3b (hexyl) exhibit similar emission maxima (~416 nm) in THF .
- Solid-State Emission : Longer alkyl chains (e.g., hexyl) reduce π-π stacking, leading to narrower emission bands (e.g., 3b at 428 nm) compared to shorter chains (e.g., ethyl, 3a at 428 nm with broader emission). This results in deep-blue emission for hexylated derivatives versus blue-green for ethylated analogs .
Methodological Insight : Use time-resolved fluorescence spectroscopy and X-ray crystallography to correlate chain length with aggregation-induced shifts.
What crystallographic tools are recommended for resolving structural ambiguities in this compound derivatives?
Basic to Advanced Methodology:
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data. Ensure crystal quality by optimizing growth conditions (e.g., slow evaporation from dichloromethane/hexane) .
- Structure Refinement : Employ SHELXL for small-molecule refinement. Key parameters include:
- Visualization : Use ORTEP-3 to generate thermal ellipsoid plots, highlighting bond-length anomalies (e.g., C–C deviations < 0.005 Å) .
How can researchers address contradictions in emission data between solution and solid states for carbazole-propanenitrile hybrids?
Advanced Experimental Design:
Contradictions often arise from aggregation-induced emission (AIE) or excimer formation . To resolve discrepancies:
Solvent Polarity Screening : Test emission in solvents of varying polarity (e.g., cyclohexane vs. DMF) to isolate solvent effects .
Temperature-Dependent Studies : Perform emission measurements at 77 K (frozen matrix) to suppress molecular motion and identify intrinsic transitions.
Morphology Analysis : Use atomic force microscopy (AFM) or powder XRD to correlate emission shifts with crystalline vs. amorphous phases .
Case Study : For 3a (ethyl chain), broader solid-state emission arises from excimer formation due to tighter packing, unlike the monomeric emission in solution .
What strategies are effective for functionalizing the propanenitrile group in carbazole derivatives?
Methodological Approaches:
- Nitrile Conversion : Convert the nitrile to:
- Cross-Coupling : Employ Suzuki-Miyaura coupling with boronic acids to introduce aryl groups at the nitrile-adjacent position .
Caution : Monitor reaction progress via TLC or HPLC to prevent over-functionalization.
How can computational modeling complement experimental data in optimizing carbazole-propanenitrile materials?
Advanced Integration:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to predict HOMO-LUMO gaps and emission wavelengths. Compare with experimental UV-Vis/fluorescence data .
- Molecular Dynamics (MD) : Simulate alkyl chain packing in the solid state using GROMACS. Parameters like torsion angles can explain aggregation-induced shifts .
Table 1. Photophysical Data for Selected Derivatives
| Compound | Alkyl Chain | λem (Solution, nm) | λem (Solid, nm) | FWHM (Solid, nm) |
|---|---|---|---|---|
| 3a | Ethyl | 416 | 428 | 45 |
| 3b | Hexyl | 416 | 428 | 30 |
| 4a | Ethyl | 369, 380 | 390 | 50 |
| 4b | Hexyl | 369, 380 | 380 | 35 |
| Data adapted from Table 1 in . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
